molecular formula C19H17F3N2S B2696239 2-(ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226433-86-8

2-(ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No. B2696239
CAS RN: 1226433-86-8
M. Wt: 362.41
InChI Key: VOSQQXHOGKPCDN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not available .

Scientific Research Applications

Antioxidant Capacity Assessment

Imidazole derivatives are instrumental in elucidating the antioxidant capacity of compounds through assays such as the ABTS/PP decolorization assay. This method assesses the ability of antioxidants to interact with radical species, providing insights into their potential therapeutic applications and chemical stability (Ilyasov et al., 2020).

Phase Behavior in Ionic Liquids

Studies on the phase behavior of imidazolium-based ionic liquids with various solutes, including aromatic compounds, shed light on their potential as alternative solvents with tunable properties. This research highlights the versatility of imidazole derivatives in designing environmentally friendly solvents for industrial applications (Visak et al., 2014).

Inhibition of p38α MAP Kinase

Imidazole scaffolds are central to the design of selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, crucial for proinflammatory cytokine release. The development of these inhibitors showcases the therapeutic potential of imidazole derivatives in treating inflammatory diseases (Scior et al., 2011).

Antifungal Action Mechanisms

Imidazole antifungals, part of the broader azole group, have been extensively studied for their action mechanisms on cancerous cells, in addition to their primary antifungal activity. This research underscores the dual-use potential of imidazole derivatives in developing antifungal and anticancer therapies (Kavakcioglu Yardimci, 2020).

Countercurrent Separation of Phytochemicals

Imidazole-based solvents have been employed in the countercurrent separation of phenylethanoid glycosides and iridoids, demonstrating the role of imidazole derivatives in the efficient and eco-friendly extraction of bioactive compounds from plant materials (Luca et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found .

properties

IUPAC Name

2-ethylsulfanyl-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2S/c1-3-25-18-23-12-17(14-9-7-13(2)8-10-14)24(18)16-6-4-5-15(11-16)19(20,21)22/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSQQXHOGKPCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

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